![molecular formula C13H17N5O8S2 B1681084 Aztreonam CAS No. 99341-02-3](/img/structure/B1681084.png)
Aztreonam
Übersicht
Beschreibung
Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum . It is used to treat infections caused by bacteria by killing them or preventing their growth . It is used to treat bacterial infections in many different parts of the body and is sometimes given with other antibiotics .
Synthesis Analysis
This compound is synthesized from L-threonine. The main ring of this compound is prepared via esterification, aminolysis, and subsequent protection of the amino group and hydroxyl group, sulfonation, cyclization, and deprotection . The structure of this compound was verified by 1H NMR . The overall yield was 60.4% (the main ring of this compound) .Molecular Structure Analysis
This compound has a molecular formula of C13H17N5O8S2 and a molecular weight of 435.43 g/mol . The structure and physicochemical properties of this compound have been ascribed to several tautomeric forms .Chemical Reactions Analysis
This compound undergoes hydrolysis catalyzed by Class-C β-Lactamase . The reaction mechanism involves a large number of collective variables and is complex, involving enzymatic reactions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H17N5O8S2 and a molecular weight of 435.43 g/mol . The structure and physicochemical properties of this compound have been ascribed to several tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität gegen gramnegative Krankheitserreger
Aztreonam ist bekannt für seine potente und spezifische Aktivität gegen ein breites Spektrum gramnegativer aerobischer Krankheitserreger, darunter Pseudomonas aeruginosa. Es ist besonders wirksam gegen diese Erreger, da es gegenüber der Hydrolyse durch viele Beta-Lactamase-Enzyme resistent ist, die diese Bakterien produzieren .
Stabilität gegenüber Metallo-β-Lactamase-Enzymen
Die Verbindung wurde hinsichtlich ihrer Stabilität gegenüber Metallo-β-Lactamase-Enzymen der Ambler-Klasse B (MBLs) erneut untersucht, was es zu einem wertvollen therapeutischen Mittel angesichts der weltweiten Verbreitung von Carbapenem-Resistenz bei aeroben gramnegativen Bazillen macht .
Kombinationstherapie mit β-Lactamase-Inhibitoren
Die Wiederbelebung von this compound in der klinischen Anwendung ist auch auf seine Kombination mit robusten β-Lactamase-Inhibitoren wie Avibactam zurückzuführen. Diese Kombination ist wirksam gegen Stämme, die Enzyme produzieren, die this compound hydrolysieren können, wie z. B. AmpC und ESBL .
Umgehung der MBL-vermittelten Hydrolyse
Es ist weiterhin ein klinisch verfügbares Mittel für Stämme, die Metallo-β-Lactamase-Enzyme produzieren, da es der MBL-vermittelten Hydrolyse ausweichen kann. Es kann jedoch durch die meisten klinisch relevanten Serin-β-Lactamase-Enzyme hydrolysiert werden .
In-vitro-Empfindlichkeitsprüfung
In-vitro-Studien wurden durchgeführt, um die Empfindlichkeit verschiedener Bakterienstämme gegenüber this compound zu bestimmen, was die klinische Anwendung dieses Antibiotikums unterstützt .
Wirkmechanismus
Target of Action
Aztreonam, a beta-lactam antibiotic, primarily targets the penicillin-binding protein 3 (PBP3) in bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like this compound .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to PBP3 with high affinity . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the bactericidal action of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway, which is responsible for the formation of the bacterial cell wall . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
This compound exhibits a high degree of bioavailability when administered intramuscularly . It is primarily excreted by the kidneys, with a half-life ranging from 1.6 to 8.9 hours . The pharmacokinetics of this compound are currently being re-examined due to the global spread of carbapenem resistance in aerobic Gram-negative bacilli .
Result of Action
The primary result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, this compound causes structural damage to the bacteria, leading to cell death . This makes this compound effective against a variety of gram-negative bacterial infections .
Action Environment
This compound maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the action, efficacy, and stability of this compound are influenced by environmental factors such as pH, presence of serum, and oxygen levels .
Safety and Hazards
Aztreonam should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development . There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .
Eigenschaften
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-IYZXUIDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244045 | |
Record name | SQ-28429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99341-02-3, 78110-38-0 | |
Record name | SQ-28429 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | aztreonam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SQ-28429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aztreonam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQ-28429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Aztreonam is a monobactam antibiotic that acts as a mechanism-based inhibitor of penicillin-binding proteins (PBPs) [, , ]. PBPs are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall [, ]. By binding to and inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death.
A: this compound's structure allows it to effectively penetrate the outer membrane of Gram-negative bacteria and reach its target, PBPs, located in the periplasmic space [, ].
A: this compound has the molecular formula C13H17N5O8S2 and a molecular weight of 435.43 g/mol [].
A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) with UV detection for this compound quantification. A specific study employed HPLC with UV detection at 292 nm for quantitative determination of this compound in lyophilized powder for injection [].
A: Studies have shown that this compound remains stable when admixed with clindamycin phosphate in both polypropylene syringes and partial-fill glass bottles for at least 48 hours at room temperature [].
A: Research indicates that this compound at a concentration of 125 mg/mL, diluted in either 0.9% sodium chloride or 5% glucose, remains stable in polypropylene syringes for 24 hours at room temperature, even when not protected from light []. This finding is particularly relevant for intensive care units where continuous administration and high concentrations are common.
A: this compound is not known to have intrinsic catalytic properties. Its mechanism of action relies on its ability to bind to and inhibit bacterial enzymes (PBPs) rather than catalyze specific chemical reactions [].
ANone: While the provided abstracts don't delve into specific computational studies, computational chemistry techniques like molecular docking and molecular dynamics simulations could be valuable in understanding this compound's interaction with PBPs and exploring potential modifications for improved efficacy.
A: While the provided abstracts don't directly address this compound SAR, research on a similar monobactam, Tigemonam, suggests that structural modifications can influence stability against specific β-lactamases and affinity for cephalosporinases []. This highlights the potential for SAR studies to optimize this compound's efficacy against resistant strains.
A: Studies on this compound and another monobactam, Nocardicin A, indicate that pH significantly influences their degradation rates in aqueous solutions []. Both antibiotics showed degradation minimums at specific pH values, highlighting the importance of pH control in their formulations.
A: this compound is primarily eliminated through renal excretion []. Studies in patients with liver cirrhosis and ascites showed that while liver disease can impact this compound clearance, even in the presence of ascites, significant levels of the drug are achieved in ascitic fluid [].
A: Research suggests that %fT>MICi (the percentage of time the free drug concentration exceeds the instantaneous minimum inhibitory concentration) is a valuable PK/PD parameter for this compound/Nacubactam []. This parameter considers the synergistic effect of Nacubactam, a β-lactamase inhibitor, in enhancing this compound's activity.
A: In vitro studies have shown that the combination of this compound and Avibactam exhibits promising activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli isolates, including those producing metallo-β-lactamases []. Furthermore, this combination demonstrated effectiveness in a Caenorhabditis elegans model infected with a blaKPC-producing K. pneumoniae isolate [].
A: Although generally well-tolerated, this compound has been associated with rare cases of acute renal failure, skin rash, and eosinophilia []. Clinical trials and post-marketing surveillance are crucial for monitoring and characterizing the safety profile of this compound.
A: Yes, this compound lysine for inhalation (AZLI) is available for treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients [, ]. This route of administration allows for targeted delivery to the lungs, potentially minimizing systemic side effects.
ANone: While the provided abstracts don't explicitly discuss biomarkers for this compound, identifying biomarkers for predicting treatment response or adverse events would be valuable for personalized medicine approaches.
A: High-Performance Liquid Chromatography (HPLC) is frequently employed for this compound quantification, often coupled with UV detection. Specific studies have utilized HPLC with UV detection at 270 nm and 292 nm for analyzing this compound in various formulations [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.